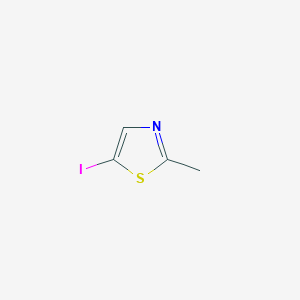

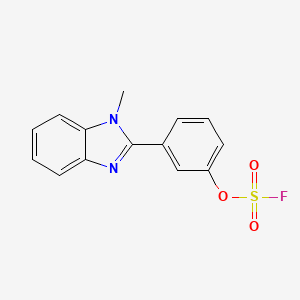

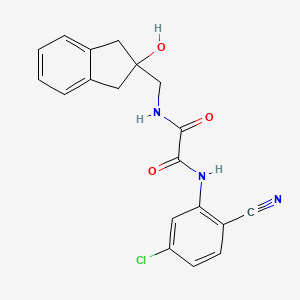

![molecular formula C33H31N5O2 B3016748 8-[(二苄氨基)甲基]-1,3-二甲基-7-(萘-1-基甲基)嘌呤-2,6-二酮 CAS No. 585564-19-8](/img/structure/B3016748.png)

8-[(二苄氨基)甲基]-1,3-二甲基-7-(萘-1-基甲基)嘌呤-2,6-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione" is a structurally complex molecule that appears to be related to the family of 1,8-bis(dimethylamino)naphthalenes, which are known for their superbasic properties and potential applications in various chemical reactions. The molecule is not directly described in the provided papers, but its structure suggests it may share some characteristics with the compounds studied in these papers, such as the presence of dimethylamino groups and a purine core.

Synthesis Analysis

The synthesis of related compounds, such as 1,8-bis(dimethylamino)naphthalenes, involves organometallic reactions, as seen in the synthesis of 2,3,6,7-tetrasubstituted derivatives . The process includes lithiation and subsequent treatment with electrophiles. Similarly, the synthesis of 10-dimethylaminobenzo[h]quinazolines from 2-ketimino-1,8-bis(dimethylamino)naphthalenes involves nucleophilic replacement of the unactivated aromatic NMe2 group . These methods could potentially be adapted for the synthesis of the compound , considering its structural similarities.

Molecular Structure Analysis

The molecular structure of 1,8-bis(dimethylamino)naphthalenes has been extensively studied, revealing that the basicity of these compounds is influenced by the conformation of the dimethylamino groups and their interaction with the naphthalene rings . The structure of a complex containing 1,8-bis(dimethylamino)naphthalene has been determined by X-ray diffraction, showing the presence of intramolecular hydrogen bonds . These findings could provide insights into the molecular structure of "8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione," particularly regarding the orientation of its amino groups and the potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the ability to undergo nucleophilic substitution reactions, as demonstrated by the synthesis of quinazoline derivatives . The superbasic nature of 1,8-bis(dimethylamino)naphthalenes suggests that they can participate in a variety of acid-base reactions . These properties may extend to the compound , potentially allowing for a range of chemical transformations involving its amino and purine functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,8-bis(dimethylamino)naphthalenes are characterized by their high basicity, which is attributed to the steric and electronic effects of the substituents on the naphthalene rings . The basicity and other properties such as solubility, melting point, and reactivity would be important to determine for "8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione" to fully understand its potential applications, especially in the context of antiviral activity as seen with similar purine derivatives .

科学研究应用

合成和化学性质

- 甲酰胺衍生物合成:已经合成了苯并[b][1,6]萘啶的甲酰胺衍生物,涉及与伯胺的反应,并在各种癌细胞系中表现出有效的细胞毒性(Deady et al., 2003)。

- 光化学合成:光化学方法已被用于合成戊聚菲林(一种与目标化学结构相关的化合物)的新型衍生物,展示了光化学在创造多样化衍生物方面的潜力(Han et al., 2008)。

- 结构研究:已经对相关化合物的结构(如茶碱衍生物)进行了研究,揭示了这些化合物的分子构象和稳定性的见解(Karczmarzyk et al., 1995)。

在生物学研究中的应用

- 癌症研究的细胞毒活性:研究表明,苯并[b][1,6]萘啶的某些甲酰胺衍生物对癌细胞系表现出显着的细胞毒活性,突出了它们在癌症研究和治疗中的潜力(Deady et al., 2003)。

- 精神活性中的受体亲和力:对1,3-二甲基-3,7-二氢嘌呤-2,6-二酮衍生物的研究探索了它们对5-HT1A、5-HT2A和5-HT7受体的亲和力,对开发精神活性药物有影响(Chłoń-Rzepa et al., 2013)。

先进材料研究

- 聚合物合成和分析:已经对基于与目标化合物相关的结构的新型聚合物的合成进行了研究,探索了它们的热性能和在材料科学中的潜在应用(Kaczmarek et al., 2012)。

属性

IUPAC Name |

8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(naphthalen-1-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31N5O2/c1-35-31-30(32(39)36(2)33(35)40)38(22-27-18-11-17-26-16-9-10-19-28(26)27)29(34-31)23-37(20-24-12-5-3-6-13-24)21-25-14-7-4-8-15-25/h3-19H,20-23H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWQZRRJFITUPSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-((dibenzylamino)methyl)-1,3-dimethyl-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

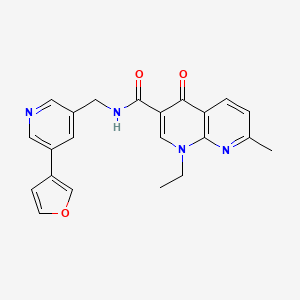

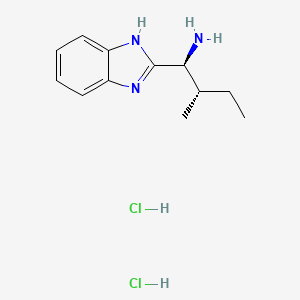

![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)

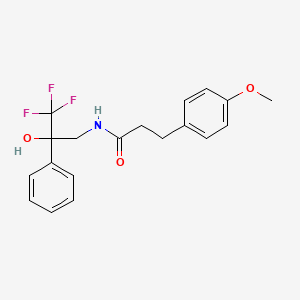

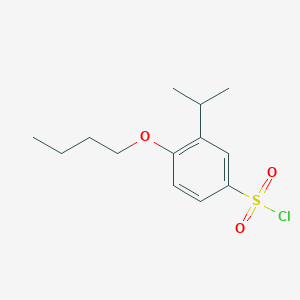

![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)

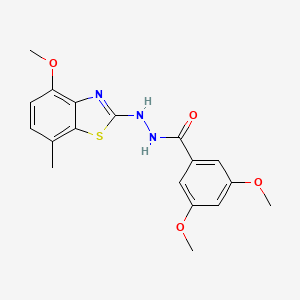

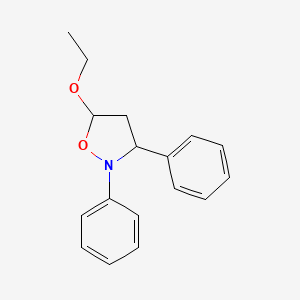

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

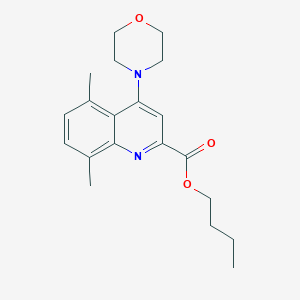

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)